6-Butyl-6-ethyl-4-methyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-6-ethyl-4-methyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom. This specific compound features butyl, ethyl, and methyl substituents, making it a unique derivative of dihydropyran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-ethyl-4-methyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-pentanol with butyl and ethyl halides in the presence of a strong base like sodium hydride can lead to the formation of the desired pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-6-ethyl-4-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various lactones, carboxylic acids, and substituted pyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Butyl-6-ethyl-4-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Butyl-6-ethyl-4-methyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5,6-dihydro-2H-pyran-2-one: This compound is structurally similar but lacks the butyl and ethyl substituents.
2H-Pyran-2-one,5,6-dihydro-4-methyl-: Another similar compound with different substituents.
Uniqueness
6-Butyl-6-ethyl-4-methyl-3,6-dihydro-2H-pyran is unique due to its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
62062-87-7 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
6-butyl-6-ethyl-4-methyl-2,3-dihydropyran |
InChI |
InChI=1S/C12H22O/c1-4-6-8-12(5-2)10-11(3)7-9-13-12/h10H,4-9H2,1-3H3 |
InChI Key |
CTBNYFLVWBCXML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=C(CCO1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.